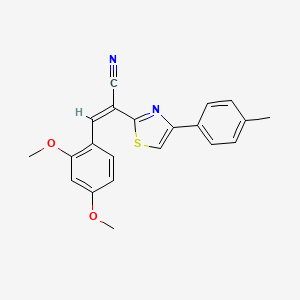

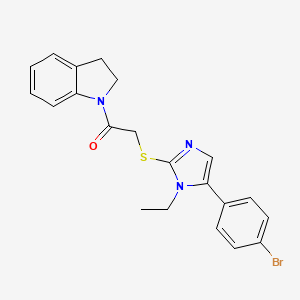

![molecular formula C19H19Cl2N3O2S2 B2558372 2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329627-19-1](/img/structure/B2558372.png)

2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid can react with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole to form 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Applications

The compound 2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, as part of the tetrahydrothieno[2,3-c]pyridine class, has shown promise in antimycobacterial applications. Research by Nallangi et al. (2014) explored derivatives of tetrahydrothieno[2,3-c]pyridine for their efficacy against Mycobacterium tuberculosis. They found that certain derivatives demonstrated significant activity against M. tuberculosis, with some being more potent than existing treatments like Ethambutol and Ciprofloxacin. The study highlights the compound's potential in treating tuberculosis, especially with modifications to enhance its activity and reduce cytotoxicity Nallangi et al., 2014.

Molecular Modification and Synthesis

Further investigation into the molecular structure and synthesis of related compounds provides insights into the scientific applications of this chemical class. A study conducted by Mukhtar et al. (2012) focused on the structural analysis of a closely related compound, revealing specific dihedral angles that contribute to its molecular stability. This research aids in understanding the compound's behavior in biological systems and may guide the design of new derivatives with enhanced properties Mukhtar et al., 2012.

Inhibitory Activity Against Mycobacterium tuberculosis

Samala et al. (2014) designed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide to inhibit Mycobacterium tuberculosis pantothenate synthetase, identifying compounds with potent inhibitory activity and non-cytotoxic profiles. This suggests the compound's role in developing novel treatments targeting specific bacterial enzymes crucial for tuberculosis pathogenesis Samala et al., 2014.

Antiproliferative Properties

Research on derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine demonstrated antiproliferative activity against a range of cancer cell lines. The study identified compounds with significant activity, particularly against melanoma and breast cancer cell lines, indicating the potential for developing new cancer therapies based on this chemical scaffold Hung et al., 2014.

Synthesis Optimization

Bing-zh (2013) investigated the synthesis conditions of tetrahydrothieno[3,2,c]pyridine hydrochloride, focusing on optimizing reaction conditions to improve yield and purity. This research is critical for scaling up the production of these compounds for further study and potential therapeutic use Bing-zh, 2013.

Zukünftige Richtungen

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S2.ClH/c1-2-23-8-7-10-13(9-23)27-19(14(10)17(21)24)22-18(25)16-15(20)11-5-3-4-6-12(11)26-16;/h3-6H,2,7-9H2,1H3,(H2,21,24)(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLCQRHVJRVJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

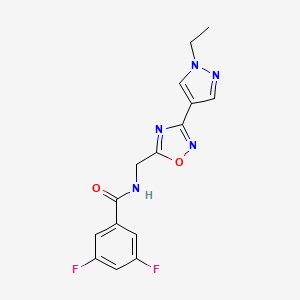

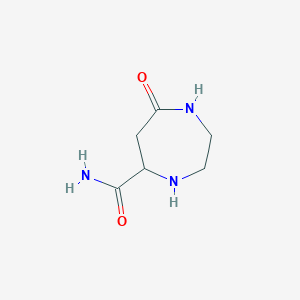

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)

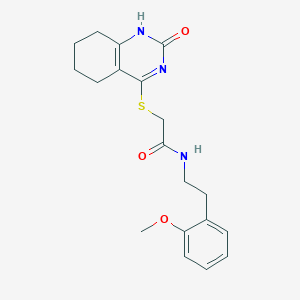

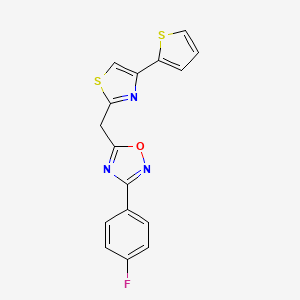

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

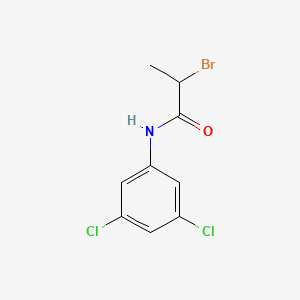

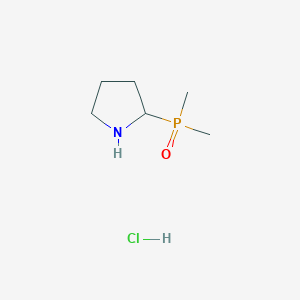

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)